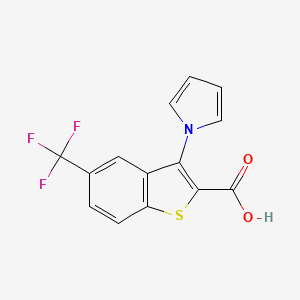

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Description

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS: 630111-78-3) is a heterocyclic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at position 5 and a pyrrole ring at position 3. Its molecular formula is C₁₄H₈F₃NO₂S, with a molecular weight of 311.28 g/mol .

The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the pyrrole moiety enables π-π stacking interactions, critical for binding to biological targets . Commercial availability from multiple suppliers (e.g., MolPort, AKOS, ZINC) underscores its utility in drug discovery pipelines .

Properties

IUPAC Name |

3-pyrrol-1-yl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO2S/c15-14(16,17)8-3-4-10-9(7-8)11(12(21-10)13(19)20)18-5-1-2-6-18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMCYQRQUVLIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC3=C2C=C(C=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Pyrrole Ring Formation: The pyrrole ring can be formed through a condensation reaction between an amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrole and benzothiophene rings can interact with biological targets through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | Benzothiophene | -CF₃ (C5), -Pyrrole (C3), -COOH (C2) | C₁₄H₈F₃NO₂S | 311.28 | Pharmaceuticals, Agrochemicals |

| 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid | Benzene | -CF₃ (C5), -Pyrrole (C3), -COOH (C1) | C₁₂H₈F₃NO₂ | 255.20 | Enzyme inhibition studies |

| 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid | Thiophene | -CH₃ (C5), -Pyrrole (C2), -COOH (C3) | C₁₀H₉NO₂S | 207.25 | Material science, Ligand design |

| 5-(1H-Pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | Pyrazole | -CF₃ (phenyl), -Pyrrole (C5), -COOH (C4) | C₁₅H₁₀F₃N₃O₂ | 321.25 | Kinase inhibitor scaffolds |

Key Observations :

Benzothiophene vs. Benzene :

- The benzothiophene core (target compound) provides extended π-conjugation compared to benzoic acid derivatives (e.g., 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid) , enhancing binding affinity to hydrophobic protein pockets.

- The -COOH group at C2 in the target compound allows direct conjugation with amines or alcohols, whereas benzoic acid derivatives require activation for similar reactions .

Trifluoromethyl Positioning :

- Analogues like 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid (CAS: 1153905-13-5) place -CF₃ on a phenyl ring, reducing electronic effects on the heterocyclic core compared to the target compound’s direct attachment to benzothiophene .

Heterocycle Impact :

Table 2: Property Comparison

Key Findings :

- Solubility : The benzothiophene derivative’s higher LogP (3.1 vs. 2.5–2.8) reflects enhanced membrane permeability, advantageous for CNS-targeting drugs .

- Synthetic Complexity : The target compound requires multi-step synthesis involving copper-catalyzed coupling (similar to ’s methodology), whereas thiophene and pyrazole analogues are accessible via simpler Suzuki-Miyaura reactions .

Biological Activity

3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid, also known by its chemical identifiers such as PubChem CID 75365629, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H8F3NO2S

- Molecular Weight : 311.28 g/mol

- IUPAC Name : 3-pyrrol-1-yl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

The presence of the trifluoromethyl group is notable for enhancing lipophilicity, potentially affecting the compound's interaction with biological targets.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activities. For instance, related N-heterocycles have shown promise as antiviral agents against various viruses, including hepatitis C virus (HCV) and HIV. In studies, certain derivatives demonstrated significant inhibition of viral replication, with effective concentrations (EC50) in the low micromolar range .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific viral proteins or pathways involved in viral replication may be key. For example, compounds that inhibit cyclooxygenase enzymes have been noted to suppress viral replication effectively .

Study on Antiviral Efficacy

In a recent study published in the European Journal of Medicinal Chemistry, a series of pyrrole-based compounds were evaluated for their antiviral efficacy against HCV. The results indicated that modifications to the pyrrole ring significantly influenced antiviral activity. The study suggested that further exploration of structural analogs could yield more potent antiviral agents .

Cytotoxicity Assessment

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. Preliminary assessments showed that while some derivatives had low cytotoxicity (CC50 values indicating high selectivity), others demonstrated more pronounced cytotoxic effects at higher concentrations. This highlights the need for careful dose optimization in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.